3-Fluoro-2-iodo-5-(trifluoromethyl)pyridine
Description
3-Fluoro-2-iodo-5-(trifluoromethyl)pyridine is a halogenated pyridine derivative characterized by fluorine and iodine substituents at the 2- and 3-positions, respectively, and a trifluoromethyl (-CF₃) group at the 5-position. This compound serves as a versatile building block in pharmaceutical and agrochemical synthesis due to its electron-withdrawing substituents, which enhance reactivity in cross-coupling reactions.
Properties
IUPAC Name |
3-fluoro-2-iodo-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F4IN/c7-4-1-3(6(8,9)10)2-12-5(4)11/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVWDDERPEGWGGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)I)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F4IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-iodo-5-(trifluoromethyl)pyridine typically involves halogen exchange reactions. One common method is the halogen exchange reaction between 2,3-dichloro-5-(trifluoromethyl)pyridine and iodine. This reaction is carried out in the presence of a suitable catalyst and under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound often relies on scalable halogen exchange reactions. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-iodo-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents under mild conditions.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Scientific Research Applications
3-Fluoro-2-iodo-5-(trifluoromethyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the development of biologically active compounds.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of agrochemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 3-Fluoro-2-iodo-5-(trifluoromethyl)pyridine is primarily based on its ability to participate in various chemical reactions. The presence of fluorine and iodine atoms, along with the trifluoromethyl group, enhances its reactivity and allows it to interact with different molecular targets. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures .
Comparison with Similar Compounds
Halogen-Substituted Pyridines
Substitution patterns and halogen types significantly influence physicochemical properties and applications. Key analogs include:
Key Observations :
- Halogen Effects: Iodo substituents enhance steric bulk and participation in Sonogashira coupling, while fluorine improves metabolic stability in pharmaceuticals. Chlorine analogs (e.g., 2-Cl) are more electron-withdrawing than fluorine, altering reaction kinetics .
- Trifluoromethyl Group : The -CF₃ group in all analogs enhances lipophilicity and resistance to oxidative degradation, critical for agrochemicals .
Amino- and Ester-Functionalized Analogs
Functional groups like amines and esters modify reactivity and biological activity:
Key Observations :
- Amino Group Toxicity: The amino group in 5-amino-2-(trifluoromethyl)pyridine oxidizes hemoglobin, causing methemoglobinemia, a risk absent in non-amino analogs like the target compound .
- Ester Derivatives : Carboxylate esters (e.g., methyl ester) improve solubility and are used in prodrug development .
Key Observations :
- Chlorine analogs exhibit higher selectivity (SI = 1408) than iodine derivatives (SI = 320), suggesting smaller halogens may reduce off-target effects .
- This trend implies that the iodine substituent in this compound might limit its therapeutic window compared to chloro- or fluoro-substituted analogs.
Biological Activity
3-Fluoro-2-iodo-5-(trifluoromethyl)pyridine is a fluorinated pyridine derivative notable for its unique chemical properties, including the presence of both fluorine and iodine substituents. This compound has garnered interest in medicinal chemistry due to its potential applications in drug development and biological systems.
Chemical Structure and Properties
The molecular formula of this compound is C₆H₃F₄IN, with a molecular weight of 272.99 g/mol. Its structure features a pyridine ring with:
- A trifluoromethyl group at the 5-position
- A fluorine atom at the 3-position
- An iodine atom at the 2-position
This arrangement contributes to its reactivity and potential biological activity, particularly in enhancing drug properties such as bioavailability and metabolic stability.
The biological activity of this compound can be attributed to the electron-withdrawing effects of the trifluoromethyl and iodine groups, which may influence its interaction with biological targets. The presence of these groups is known to enhance the lipophilicity and stability of compounds, making them more suitable for therapeutic applications.
Biological Activity and Applications
Research indicates that this compound may serve as a valuable building block in synthesizing novel pharmaceuticals. Its unique combination of substituents allows for improved interactions with various biological targets, potentially leading to enhanced therapeutic efficacy.
Case Studies
- Inhibition Studies : Preliminary studies suggest that compounds with similar structural motifs exhibit significant inhibition against various enzymes, including those involved in cancer progression and viral replication. For instance, fluorinated pyridines have been shown to inhibit reverse transcriptase enzymes effectively, which are crucial in the lifecycle of retroviruses.
- Radiotracer Development : The compound's derivatives have been explored as potential PET radiotracers for imaging demyelination in neurological diseases like multiple sclerosis. Research indicates that these derivatives can effectively bind to potassium channels exposed in demyelinated axons, allowing for improved imaging techniques .
Comparative Analysis
The following table summarizes some key characteristics and potential applications of this compound compared to related compounds:
| Compound Name | Molecular Formula | Similarity Index | Potential Applications |
|---|---|---|---|
| This compound | C₆H₃F₄IN | - | Drug development, imaging agents |
| 4-Iodo-2-(trifluoromethyl)pyridine | C₆H₂F₃IN | 0.86 | Antiviral agents |
| 5-Iodo-2-(trifluoromethyl)pyridin-4-amine | C₆H₂F₃IN | 0.85 | Cancer therapeutics |
| 5-Methyl-2-(trifluoromethyl)pyridine | C₇H₅F₃N | 0.75 | Anticancer drugs |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
